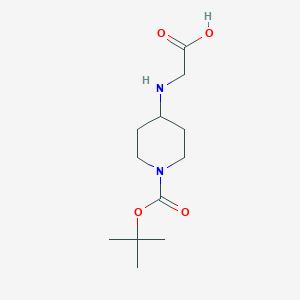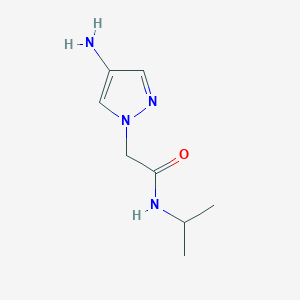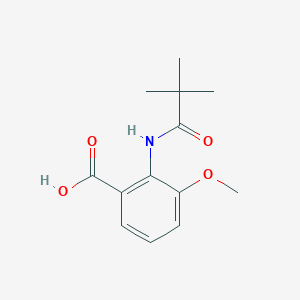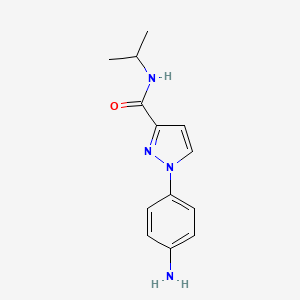
4-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester
Übersicht
Beschreibung
4-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester, also known as CMPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and industry. CMPB is a derivative of piperidine, which is a heterocyclic organic compound that is commonly used in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 4-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and matrix metalloproteinases, which are involved in inflammation and tumor growth. It has also been shown to activate certain receptors, such as the transient receptor potential vanilloid 1 receptor, which is involved in pain sensation.
Biochemical and Physiological Effects
4-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and chemokines. It has also been shown to inhibit tumor growth by inducing apoptosis and inhibiting angiogenesis. In addition, 4-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester has been shown to have analgesic effects by activating the transient receptor potential vanilloid 1 receptor.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester in lab experiments is its versatility. 4-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester can be used as a precursor for the synthesis of a variety of compounds, which makes it a valuable tool for drug discovery and development. In addition, 4-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester has been shown to have a low toxicity profile, which makes it a safe compound to work with in the lab. However, one of the main limitations of using 4-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester in lab experiments is its high cost. 4-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester is a relatively expensive compound, which can limit its use in certain research projects.
Zukünftige Richtungen
There are several future directions for research involving 4-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester. One area of research is the development of new drugs based on 4-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester. 4-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester has been shown to have potential as a treatment for various diseases, including Alzheimer's disease and cancer. Another area of research is the optimization of synthesis methods for 4-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester. The current synthesis methods for 4-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester are relatively complex and expensive, which limits its use in certain research projects. Finally, further research is needed to fully understand the mechanism of action of 4-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester and its potential applications in medicine and industry.
Conclusion
In conclusion, 4-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and industry. 4-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester can be synthesized through a multi-step process that involves the reaction of piperidine with various reagents. 4-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester has been studied extensively for its potential applications in medicine and industry, and has been shown to have anti-inflammatory, antitumor, and analgesic effects. 4-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester has several advantages and limitations for lab experiments, and there are several future directions for research involving 4-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester.
Wissenschaftliche Forschungsanwendungen
4-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester has been studied extensively for its potential applications in medicine and industry. In medicine, 4-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester has been shown to have anti-inflammatory, antitumor, and analgesic effects. It has also been studied as a potential treatment for Alzheimer's disease and other neurodegenerative disorders. In industry, 4-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester has been used as a precursor for the synthesis of various compounds, including agrochemicals and pharmaceuticals.
Eigenschaften
IUPAC Name |
2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-6-4-9(5-7-14)13-8-10(15)16/h9,13H,4-8H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFIIFMQXYDGSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B3214796.png)
![4-[(4-Methylcyclohexyl)amino]cyclohexan-1-ol](/img/structure/B3214800.png)



![N-{2-[5-(2-amino-1,3-thiazol-4-yl)thiophen-2-yl]ethyl}acetamide hydrochloride](/img/structure/B3214826.png)





